1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl-
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Overview
Description
1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- typically involves the coupling of indole-2-carboxylic acid derivatives with various amines. One common method includes the use of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . This reaction condition facilitates the formation of the carboxamide bond, resulting in the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- involves its interaction with various molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- include other indole-2-carboxamide derivatives, such as:
- 5-Chloro-N-phenyl-1H-indole-2-carboxamide
- N-(3-Benzoylphenyl)-1H-indole-2-carboxamide These compounds share the indole-2-carboxamide core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- lies in its specific substituents, which confer distinct properties and potential uses.
Properties
CAS No. |
61939-21-7 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-6-4-3-5-12(15)11-16(19)17(20)18-13-7-9-14(21-2)10-8-13/h3-11H,1-2H3,(H,18,20) |
InChI Key |
OCQCRVSMGYKVAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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